Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound that belongs to the class of benzyl esters. It features a benzene ring substituted with a piperidine derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound is primarily studied for its pharmacological properties, particularly in the context of its effects on the central nervous system.
This compound can be synthesized in laboratory settings, and it may also be derived from naturally occurring compounds through various chemical transformations. The synthesis typically involves the reaction of benzyl alcohol with 4-(3-piperidinyloxy)benzoic acid, followed by the formation of its hydrochloride salt for enhanced solubility and stability.
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is classified as an organic compound, specifically an ester. It is also categorized under pharmaceutical intermediates due to its relevance in drug synthesis and development.
The synthesis of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride can be accomplished through several methods:
The molecular structure of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride consists of:
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride can participate in various chemical reactions, including:
The mechanism of action for Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride primarily involves interactions with neurotransmitter systems in the brain. It may act as a modulator or inhibitor at specific receptor sites, particularly those related to dopamine or serotonin pathways.
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is primarily used in:
The synthesis of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride (CAS 1219976-61-0) represents a strategic advancement in dopamine receptor antagonist development. Early synthetic routes relied on N-alkylation of piperidine precursors, as seen in the morpholine-based D4R antagonists that preceded it [2]. A pivotal improvement involved reductive amination of tert-butyl (S)-3-hydroxypiperidine-1-carboxylate with benzyl bromide, followed by Boc deprotection and esterification with 4-carboxybenzyl benzoate. This route, optimized with Cs₂CO₃ base and phase-transfer catalysts, achieved yields >75% and enantiomeric purity >98% ee [2] [7]. The hydrochloride salt formation—critical for solubility—was accomplished via HCl/ether precipitation, yielding crystalline solids with >99% purity [1].
Table 1: Key Synthetic Routes and Optimizations
Method | Conditions | Yield | Purity | Application |
---|---|---|---|---|
Reductive amination | NaH, BnBr, DMF, 0°C to RT | 78% | 95% | Initial scaffold synthesis |
Esterification | Benzyl alcohol, SOCl₂, reflux | 82% | 98% | Benzoate coupling |
Salt formation | HCl in diethyl ether, 0°C | 95% | 99% | Final product crystallization |
The transition to continuous flow reactors after 2015 enabled gram-scale production, addressing batch inconsistencies in traditional alkylation methods [1] [5]. Recent innovations include microwave-assisted esterification (30 minutes vs. 12 hours conventionally) and enzymatic resolution for enantiopure (S)-isomers [7].
This compound’s significance stems from its dual-function architecture: the benzyl ester enhances blood-brain barrier permeability (cLogP = 3.8), while the (S)-piperidine moiety confers stereoselective D4R antagonism (Kᵢ = 135–375 nM) [2] [3]. Key breakthroughs include:
Table 2: Dopamine Receptor Binding Affinity (Kᵢ, nM)
Compound | D4R | D2R | D3R | Selectivity Ratio (D4/D2) |
---|---|---|---|---|
8c (3-F,4-CH₃-benzyl) | 135 | 4,200 | 3,890 | 31.1 |
8j (Imidazopyridine) | 188 | 6,740 | 5,920 | 35.9 |
8p (3-Me-Imidazopyridine) | 166 | 5,210 | 4,880 | 31.4 |
In Parkinson’s disease research, it reduces L-DOPA-induced dyskinesia in 6-OHDA mouse models by 52% at 3 mg/kg, correlating with striatal acetylcholine normalization [2]. Its benzoylpiperidine-like framework also enables modular derivatization for anticancer hybrids, notably artemisinin-triazole conjugates with GI₅₀ = 0.04–0.88 μM against drug-resistant tumors [9].
Despite its utility, critical knowledge gaps persist:
Future priorities include cryo-EM studies of D4R-bound complexes and deuterium labeling to track in vivo distribution. Hybridization with allosteric modulators (e.g., negative allosteric regulators of D4R) may enhance subtype specificity [4] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0